3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate
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Overview
Description
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
A pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical and Chemical Properties Analysis
The physical and chemical properties of a pyrazole compound can vary greatly depending on its specific structure. For example, one pyrazole derivative was found to be an orange solid with a melting point of 61.8–62.1 °C .Safety and Hazards
While specific safety and hazard information for “3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate” is not available, it’s generally recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation when handling chemical compounds .
Future Directions
Mechanism of Action
Target of Action
Pyrazole derivatives have been shown to exhibit a wide range of biological activities . They have been found to be cytotoxic to several human cell lines , and some have been approved for the treatment of different types of cancer .
Mode of Action
It’s known that pyrazole derivatives can interact with various cellular targets, leading to changes in cell function . For instance, some pyrazole derivatives have demonstrated cytotoxicity on several human cell lines .
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Some pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines .
Properties
IUPAC Name |
[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-methyl-3-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6S/c1-16-9-13-21(14-10-16)35(32,33)23-18(3)26-27(20-7-5-4-6-8-20)24(23)34-25(29)19-12-11-17(2)22(15-19)28(30)31/h4-15H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLNTAFBCJQZMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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